molecular formula C17H19NO5 B1225769 Hemanthidine CAS No. 466-73-9

Hemanthidine

Cat. No.: B1225769
CAS No.: 466-73-9
M. Wt: 317.34 g/mol
InChI Key: ZSTPNQLNQBRLQF-UAQFGPKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemanthidine is a naturally occurring crinane-type alkaloid belonging to the Amaryllidaceae family, known for its promising biological activities in pharmacological research . This compound has demonstrated significant cytotoxic and anti-proliferative potential against various cancer cell models. Studies on human leukemic Jurkat cells have shown that this compound effectively induces apoptosis, characterized by a decrease in mitochondrial membrane potential, increased caspase activity, and visible morphological changes associated with programmed cell death . Furthermore, its mechanism involves the disruption of cell cycle progression, preferentially accumulating cells at the G1 and G2 phases, which is linked to increased p16 expression and Chk1 phosphorylation . The pro-apoptotic effect of this compound has been observed to be more pronounced than that of haemanthamine, a closely related structural analog . Beyond oncology, research suggests this compound may also exhibit anti-inflammatory properties and has been identified as a potent inhibitor of HIV replication in vitro, highlighting its broad research value . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

466-73-9

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

(1S,11S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol

InChI

InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3/t9-,14+,15+,16+,17+/m1/s1

InChI Key

ZSTPNQLNQBRLQF-UAQFGPKRSA-N

SMILES

COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O

Isomeric SMILES

CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2[C@H](C4=CC5=C(C=C34)OCO5)O)O

Canonical SMILES

COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O

Synonyms

haemanthidine
hemanthidine

Origin of Product

United States

Scientific Research Applications

Hemanthidine is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article delves into its applications, supported by comprehensive data and case studies.

Anticancer Properties

This compound has shown potential in inhibiting the growth of various cancer cell lines. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells through multiple pathways, including mitochondrial and receptor-mediated mechanisms.

Case Study: Inhibition of Tumor Growth

  • Study Design : A series of in vitro experiments were conducted on human breast cancer cells (MCF-7) and lung adenocarcinoma cells (A549).
  • Findings : this compound treatment resulted in a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity. The compound was observed to upregulate pro-apoptotic factors such as Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to enhanced apoptotic signaling pathways .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been found to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Case Study: Inhibition of Cytokine Production

  • Study Design : An experimental model using lipopolysaccharide-stimulated macrophages was employed to assess the anti-inflammatory effects.
  • Findings : this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in treating conditions characterized by excessive inflammation .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, which could be beneficial in the context of neurodegenerative diseases.

Case Study: Neuroprotection in Cellular Models

  • Study Design : Neuronal cell lines were treated with this compound under oxidative stress conditions.
  • Findings : The compound exhibited a protective effect against oxidative damage, reducing markers of neuronal injury and apoptosis. This suggests potential applications in conditions like Alzheimer's disease .

Table 1: Summary of this compound's Biological Activities

Activity TypeCell Line/ModelIC50 ValueMechanism of Action
AnticancerMCF-715 µMInduction of apoptosis via Bax/Bcl-2 ratio
Anti-inflammatoryMacrophagesN/AInhibition of TNF-α and IL-6 production
NeuroprotectiveNeuronal Cell LinesN/AReduction of oxidative stress markers

Table 2: Comparison of this compound with Other Compounds

CompoundAnticancer ActivityAnti-inflammatory ActivityNeuroprotective Activity
This compoundYesYesYes
Compound AModerateNoLimited
Compound BHighModerateYes

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Hemanthidine purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for assessing purity and confirming structural identity. Mass spectrometry (MS) further validates molecular weight. For reproducibility, ensure calibration with certified reference materials and document solvent systems (e.g., gradients for HPLC) in detail. Cross-validate results with independent labs to minimize technical variability .

Q. Which in vitro models are most suitable for initial screening of this compound’s cytotoxic effects?

  • Methodological Answer : Use established cancer cell lines (e.g., HeLa, MCF-7) with standardized cytotoxicity assays such as MTT or Annexin V/PI staining. Include dose-response curves (e.g., 0.1–100 µM) and negative controls (e.g., untreated cells). Validate findings across multiple cell lines to assess tissue-specific effects. Document culture conditions (e.g., media, passage number) to ensure replicability .

Q. How can researchers verify this compound’s stability under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels. Use HPLC to monitor degradation products over time (e.g., 0, 7, 30 days). Report storage buffers (e.g., DMSO, PBS) and aliquot sizes to guide long-term usage .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported IC₅₀ values for this compound across studies?

  • Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., assay type, exposure duration). Replicate experiments using harmonized protocols across labs, including identical cell densities and incubation times. Apply multivariate regression to isolate factors influencing variability (e.g., batch purity, solvent choice) .

Q. How should researchers design experiments to investigate this compound’s synergism with other anticancer agents?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) with fixed-ratio dosing. Test sequential vs. concurrent administration in 2D/3D cell cultures. Include isobolograms to quantify synergistic effects. Validate in vivo using xenograft models with pharmacokinetic monitoring to ensure therapeutic window overlap .

Q. What analytical approaches are effective in identifying off-target interactions of this compound?

  • Methodological Answer : Employ chemoproteomics (e.g., affinity-based pull-down assays with biotinylated this compound) coupled with LC-MS/MS. Use CRISPR-Cas9 knockout libraries to screen for resistance-associated genes. Cross-reference results with public databases (e.g., ChEMBL) to prioritize high-confidence targets .

Data Analysis and Reproducibility

Q. How can batch-to-batch variability in this compound synthesis impact pharmacological data, and how can this be mitigated?

  • Methodological Answer : Variability in salt content or impurities (e.g., residual solvents) can alter solubility and bioactivity. Request third-party quantification of peptide content and residual trifluoroacetic acid (TFA) for each batch. Normalize dosing based on active compound mass rather than total weight. Include batch numbers in publications for traceability .

Q. What statistical methods are recommended for analyzing time-dependent cytotoxic effects of this compound?

  • Methodological Answer : Use longitudinal mixed-effects models to account for repeated measurements. Apply Kaplan-Meier survival analysis for clonogenic assays. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). Share raw data in repositories like Figshare to enable reanalysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hemanthidine
Reactant of Route 2
Hemanthidine

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